molecular formula C12H10BClO2 B13647158 6-Chlorobiphenyl-3-boronic Acid

6-Chlorobiphenyl-3-boronic Acid

Cat. No.: B13647158
M. Wt: 232.47 g/mol
InChI Key: AXRKIJHKUZRNIX-UHFFFAOYSA-N
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Description

6-Chlorobiphenyl-3-boronic Acid is an organoboron compound that features a biphenyl structure with a chlorine atom at the 6th position and a boronic acid group at the 3rd position. This compound is particularly significant in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 6-Chlorobiphenyl-3-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for producing significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobiphenyl-3-boronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 6-Chlorobiphenyl-3-boronic Acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorobiphenyl-3-boronic Acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 6th position can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications .

Biological Activity

6-Chlorobiphenyl-3-boronic acid is a notable organoboron compound with significant implications in medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a biphenyl structure with a chlorine atom at the sixth position and a boronic acid group at the third position. Its molecular formula is C12H10BClO2C_{12}H_{10}BClO_2. The boronic acid functionality allows for reversible covalent bonding with diols, making it a valuable tool in drug design and development.

Mechanisms of Biological Activity

1. Interaction with Biological Molecules:
Boronic acids, including this compound, are known to interact with various biological targets, such as enzymes and receptors. The ability to form reversible covalent bonds enables these compounds to modulate biological pathways effectively .

2. Antimicrobial Properties:
Research has shown that organoboron compounds possess antimicrobial properties. They can inhibit the activity of β-lactamases, enzymes that confer antibiotic resistance in bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, studies indicate that certain boronic acids can restore susceptibility to antibiotics in resistant strains .

3. Anti-biofilm Activity:
Boronic acids have demonstrated anti-biofilm properties, which are crucial in treating persistent infections caused by biofilm-forming bacteria. These compounds interfere with biofilm formation and maintenance, providing a potential therapeutic avenue against chronic infections .

Comparative Studies

To understand the efficacy of this compound better, it is essential to compare it with other organoboron compounds:

CompoundActivity TypeTarget OrganismReference
This compoundAntimicrobial/Anti-biofilmKlebsiella pneumoniae
Vaborbactamβ-lactamase inhibitorKlebsiella pneumoniae
BoromycinAntiviral/AntibacterialGram-positive bacteria

Case Studies

Several studies have explored the biological activity of boronic acid derivatives:

  • Case Study 1: A study on the interaction of boronic acids with metallo-β-lactamases showed that specific derivatives could significantly enhance the efficacy of existing antibiotics against resistant strains. The minimum inhibitory concentration (MIC) was reduced dramatically when combined with boronic acids .
  • Case Study 2: Research on the anti-biofilm properties of boron-containing compounds revealed that they could disrupt established biofilms in vitro, presenting a promising strategy for treating chronic infections caused by biofilm-forming pathogens .

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

(4-chloro-3-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

AXRKIJHKUZRNIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C2=CC=CC=C2)(O)O

Origin of Product

United States

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